12-(9-Anthroyloxy)stearic acid
Overview
Description
12-(9-Anthroyloxy)stearic acid is a synthetic fatty acid derivative characterized by the presence of an anthracene moiety attached to the stearic acid backbone. This compound is known for its unique fluorescent properties, making it a valuable tool in various scientific research applications, particularly in the study of lipid bilayers and membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(9-anthroyloxy)stearic acid typically involves the esterification of stearic acid with 9-anthracenecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 12-(9-Anthroyloxy)stearic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 12-(9-Anthroyloxy)stearic alcohol.
Substitution: 9-Anthracenecarboxylic acid and stearic acid.
Scientific Research Applications
12-(9-Anthroyloxy)stearic acid is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe to study the dynamics of lipid bilayers and membrane fluidity.
Biology: Employed in the investigation of membrane protein interactions and the behavior of cell membranes.
Medicine: Utilized in drug delivery studies to understand the interaction of drugs with lipid membranes.
Industry: Applied in the development of biosensors and diagnostic tools that rely on fluorescence detection.
Mechanism of Action
The primary mechanism by which 12-(9-anthroyloxy)stearic acid exerts its effects is through its incorporation into lipid bilayers. The anthracene moiety interacts with the hydrophobic core of the bilayer, while the stearic acid chain aligns with the lipid tails. This integration alters the physical properties of the membrane, such as fluidity and phase behavior, which can be monitored using fluorescence spectroscopy . The compound’s fluorescent properties allow researchers to track its location and interactions within the membrane .
Comparison with Similar Compounds
- 2-(9-Anthroyloxy)palmitic acid
- 6-(9-Anthroyloxy)stearic acid
- 9-(9-Anthroyloxy)stearic acid
- 12-(9-Anthroyloxy)palmitic acid
Comparison: 12-(9-Anthroyloxy)stearic acid is unique among these compounds due to its specific position of the anthracene moiety on the 12th carbon of the stearic acid chain. This positioning influences its interaction with lipid bilayers and its fluorescent properties. Compared to other anthroyloxy fatty acids, this compound exhibits distinct emission maxima and binding affinities, making it particularly useful for certain types of membrane studies .
Biological Activity
12-(9-Anthroyloxy)stearic acid (12-AS) is a fatty acid derivative known for its unique structural properties and biological activities. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its interactions with lipid membranes and potential applications in drug delivery systems.
Chemical Structure and Properties
12-AS is characterized by the presence of an anthroyloxy group at the 12-position of the stearic acid chain. Its chemical formula is , with a molecular weight of approximately 520.7 g/mol. The anthracene moiety contributes to its fluorescence properties, making it useful as a probe in biological studies.
Mechanism of Biological Activity
The biological activity of this compound is primarily linked to its interaction with lipid membranes. Studies indicate that it can influence membrane fluidity and permeability, which are critical factors in cellular processes such as signaling, transport, and membrane fusion .
Lipid Membrane Interaction
- Fluorescence Studies : Fluorescence emission studies have shown that 12-AS can alter the physical properties of lipid bilayers, affecting their organization and dynamics. For instance, fluorescence polarization measurements indicate that the incorporation of 12-AS into lipid membranes can induce changes in membrane thickness and fluidity .
- Membrane Disruption : The compound has been observed to disrupt lipid bilayers under certain conditions, which may facilitate the delivery of therapeutic agents across cellular membranes .
Case Studies and Research Findings
- Nucleic Acid Delivery : Research has explored the use of 12-AS in non-viral nucleic acid delivery systems. It has been shown to enhance the transfection efficiency of DNA complexes by modulating interactions with cellular membranes. The structural modifications in surfactants based on 12-AS significantly impact their ability to encapsulate and release nucleic acids within cells .
- Cytotoxicity Assessments : The cytotoxic effects of 12-AS have been evaluated in various cell lines. Results indicate that while it can enhance cellular uptake of certain compounds, high concentrations may lead to cytotoxic effects due to membrane destabilization .
- Fluorescent Probes : As a fluorescent probe, 12-AS has been utilized to study protein interactions and cellular processes. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular events in real-time, providing insights into membrane dynamics and cellular uptake mechanisms .
Table 1: Summary of Biological Activities of this compound
Properties
IUPAC Name |
12-(anthracene-9-carbonyloxy)octadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O4/c1-2-3-4-11-20-28(21-12-9-7-5-6-8-10-13-24-31(34)35)37-33(36)32-29-22-16-14-18-26(29)25-27-19-15-17-23-30(27)32/h14-19,22-23,25,28H,2-13,20-21,24H2,1H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGJDCRNPJSBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952836 | |
Record name | 12-[(Anthracene-9-carbonyl)oxy]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30536-60-8 | |
Record name | 12-(9-Anthroyloxy)stearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30536-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-(9-Anthroyloxy)stearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-[(Anthracene-9-carbonyl)oxy]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-(9-ANTHROYLOXY)STEARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/039Y7Q32CO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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